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Compound of Interest

1-Methoxy-4-nitro-2-
Compound Name: _
(trifluoromethoxy)benzene

Cat. No.: B1429369

For researchers and professionals in drug development, precision in chemical nomenclature is
paramount. This guide addresses the chemical landscape surrounding the query for 1-
Methoxy-4-nitro-2-(trifluoromethoxy)benzene. A thorough search of authoritative chemical
databases and literature reveals that this specific substitution pattern is not well-documented.
However, the nomenclature strongly suggests interest in a class of closely related and
synthetically important compounds.

This guide will focus on the most probable compound of interest, 1-Methoxy-4-nitro-2-
(trifluoromethyl)benzene (Compound A, CAS 654-76-2), which differs by a single oxygen atom.
Furthermore, to provide a comprehensive resource, we will draw comparisons with its isomers
and the structurally related 4-Methoxy-2-nitro-1-(trifluoromethoxy)benzene (Compound B, CAS
1214344-76-9).

The core of this guide is to provide not just data, but a field-proven perspective on the
synthesis, reactivity, and application of these building blocks. We will dissect the critical
differences between the trifluoromethyl (-CFs) and trifluoromethoxy (-OCFs) groups, a
distinction with profound implications for medicinal chemistry.

Part 1: Core Profile of 1-Methoxy-4-nitro-2-
(trifluoromethyl)benzene (Compound A)
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This compound is a key intermediate, valued for the strategic placement of its functional groups
which allows for selective chemical transformations.

Physicochemical and Spectroscopic Data

A foundational understanding of a compound's properties is critical for its effective application
in synthesis and analysis. The data below has been aggregated from commercial and database

sources.
Property Value Source
IUPAC Name 1-Methoxy-4-nitro-2-

(trifluoromethyl)benzene

CAS Number 654-76-2
Molecular Formula CsHeF3NO3
Molecular Weight 221.14 g/mol [1]
Appearance Yellow crystalline solid [2]
Melting Point 50-52 °C [2]
Boiling Point 273.8 °C at 760 mmHg
InChl Key KGFADEJSZXEVMC-

UHFFFAOYSA-N

Note: Spectroscopic data like NMR and IR is available and should be consulted for batch-
specific verification.

Reactivity and Synthetic Utility

The chemical behavior of 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene is dictated by the
interplay of its three substituents on the aromatic ring:

e Nitro Group (-NO2): A powerful electron-withdrawing group that deactivates the ring towards
electrophilic aromatic substitution. Its primary utility lies in its facile reduction to an amine (-
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NH:z), which is a versatile handle for constructing amides, sulfonamides, and heterocyclic
systems prevalent in pharmaceuticals.

o Trifluoromethyl Group (-CFs3): This group is strongly electron-withdrawing through induction (-
| effect). Its presence significantly increases the acidity of N-H bonds in resulting aniline
derivatives and enhances the lipophilicity and metabolic stability of molecules, making it a
prized substituent in drug design.[3]

o Methoxy Group (-OCHs): An electron-donating group through resonance (+M effect), which
can influence the regioselectivity of reactions.

The primary synthetic application involves the selective reduction of the nitro group to form 2-
amino-5-methoxybenzotrifluoride, a key precursor for various pharmaceutical and agrochemical
agents.

Experimental Protocol: Reduction of the Nitro Group

This protocol describes a standard laboratory procedure for the reduction of 1-Methoxy-4-nitro-
2-(trifluoromethyl)benzene to its corresponding aniline. This transformation is a cornerstone of
its use in medicinal chemistry.

Objective: To synthesize 5-Methoxy-2-(trifluoromethyl)aniline.

Materials:

1-Methoxy-4-nitro-2-(trifluoromethyl)benzene (1.0 eq)
 lron powder (Fe, 3.0 eq)

e Ammonium chloride (NH4Cl, 1.2 eq)

o Ethanol (EtOH)

o Water (H20)

o Ethyl acetate (EtOAC)

o Saturated sodium bicarbonate solution (NaHCO3)
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e Brine

¢ Anhydrous sodium sulfate (Naz2S0a)

Procedure:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic
stirrer, suspend 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene in a 4.1 mixture of Ethanol and
Water.

o Addition of Reagents: Add iron powder and ammonium chloride to the suspension.

o Reaction Execution: Heat the mixture to reflux (approximately 80-85 °C). Monitor the
reaction progress by Thin Layer Chromatography (TLC) until the starting material is
consumed (typically 2-4 hours).

o Workup: Cool the reaction mixture to room temperature. Filter the suspension through a pad
of celite to remove the iron salts, washing the filter cake with ethanol.

o Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. To the
remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Wash the
organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure to yield the crude product.

 Purification: The crude aniline can be purified by flash column chromatography on silica gel if
necessary.

Causality: The choice of iron and ammonium chloride in an ethanol/water solvent system is a
classic, cost-effective, and reliable method for nitro group reduction. The iron acts as the
reducing agent, while ammonium chloride serves as a proton source and helps maintain a
slightly acidic pH to facilitate the reaction without being harsh enough to cause side reactions.

Workflow Diagram:
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Caption: Workflow for the reduction of the nitro group.
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Part 2: Isomeric Counterparts and the Critical -OCF3
vs. -CF3 Distinction

A nuanced understanding of isomeric effects and substituent properties is what separates
routine synthesis from innovative drug design.

Isomer Profile: 4-Methoxy-2-nitro-1-
(trifluoromethoxy)benzene (Compound B)

While less common, this isomer (CAS 1214344-76-9) contains all the functional groups from
the original query. Its utility lies in providing a different spatial arrangement of these groups,
which can be critical for targeting specific biological receptors. The synthesis would typically
involve the nitration of a 4-methoxy-1-(trifluoromethoxy)benzene precursor. The directing
effects of the methoxy (ortho, para-directing) and trifluoromethoxy (meta-directing) groups
would need to be carefully considered to achieve the desired regiochemistry.

The Scientist's Perspective: -OCFs3 vs. -CFs in Drug
Design

The substitution of a trifluoromethyl (-CFs) group with a trifluoromethoxy (-OCFs) group is not a
trivial change; it is a strategic decision in medicinal chemistry to modulate key drug properties.

[4]
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Trifluoromethyl (-
CF3)

Feature

Trifluoromethoxy (-
OCF3)

Significance in
Drug Development

) Strongly electron-
Electronic Effect ] ]
withdrawing (-1)

Strongly electron-
withdrawing (-1), weak

donation (+M)

Both deactivate
aromatic rings but the
-OCFs group's oxygen
lone pairs can have
subtle resonance

effects.

Lipophilicity (1t value) ~0.88

~1.04

The -OCFs group
provides a greater
increase in
lipophilicity, which can
enhance membrane
permeability and
blood-brain barrier

penetration.[3][4]

) . High stability due to
Metabolic Stability
strong C-F bonds.

Very high stability;
less susceptible to
enzymatic oxidation
compared to a
methoxy (-OCHs)

group.

Both groups are used
to block metabolic
hotspots, increasing
the drug's half-life.
The -OCFs is often
considered a
metabolically robust
bioisostere of a

methoxy group.[3]

Conformation Can rotate freely.

Has a bent geometry
and can influence the
conformation of

adjacent groups.

The conformational
constraints of the -
OCFs group can be
exploited to lock a
molecule into a
bioactive

conformation.
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Authoritative Insight: The choice between -CFs and -OCFs is a classic multi-parameter
optimization problem. While both enhance metabolic stability and lipophilicity, the -OCFs group
offers a more significant lipophilicity boost and unique conformational influence.[3][5] This
makes trifluoromethoxy-containing compounds a promising, though relatively underexplored,
class of biologically active molecules.[3] For example, Riluzole, a drug for amyotrophic lateral
sclerosis, incorporates a trifluoromethoxy group to enhance its passage across the blood-brain
barrier.[3]

Reactivity in Nucleophilic Aromatic Substitution (SnAr)

The presence of strong electron-withdrawing groups like -NO2 and -CF3/-OCFs activates the
aromatic ring for nucleophilic aromatic substitution (SnAr), provided a suitable leaving group is
present. The rate and regioselectivity of SnAr reactions are highly dependent on the relative
positions of these groups. A nitro group ortho or para to a leaving group provides powerful
resonance stabilization for the Meisenheimer intermediate, significantly accelerating the
reaction.[6][7] Researchers must analyze the specific isomer to predict its susceptibility to SnAr
reactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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